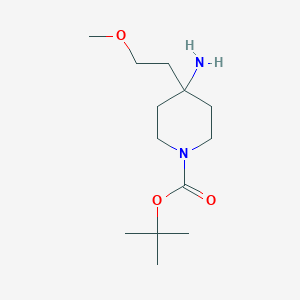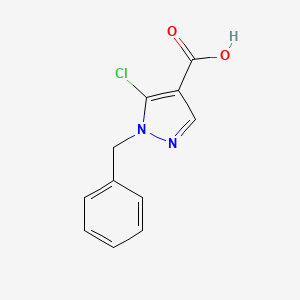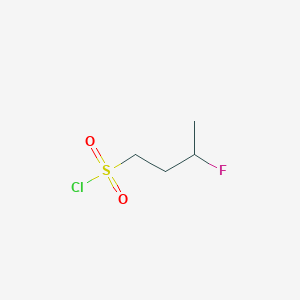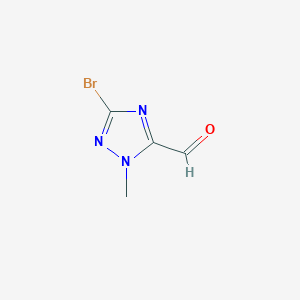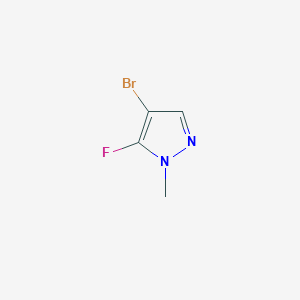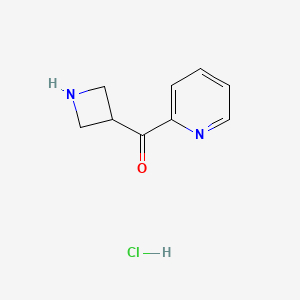
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride
Übersicht
Beschreibung
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular weight of 235.11 . The compound is part of the azetidine family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a solid substance . Its molecular weight is 235.11 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Activity : A study by Ayyash and Habeeb (2019) demonstrated the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid, showing significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
- Antitubercular Activity : Pramod et al. (2021) synthesized 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, which showed potential as anti-tubercular agents (Pramod et al., 2021).
Synthesis and Characterization
- Novel Synthesis Methods : Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, indicating the versatility of 2-azetidinone in synthesis (Thomas et al., 2016).
- Preparation of Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands, highlighting its utility in the preparation of metal complexes (Casarrubios et al., 2015).
Potential Antidepressant and Nootropic Agents
- CNS Active Agent Development : Research by Thomas et al. (2016) also explored the potential of synthesized 2-azetidinone analogues as antidepressant and nootropic agents, indicating its relevance in central nervous system (CNS) drug development (Thomas et al., 2016).
Catalytic Applications
- Asymmetric Catalysis : Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its use in asymmetric synthesis (Wang et al., 2008).
Antiviral Evaluation
- Nucleoside Analogs : Hosono et al. (1994) synthesized [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation, although they did not show significant activity in tests (Hosono et al., 1994).
Eigenschaften
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETULSAYLHHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



